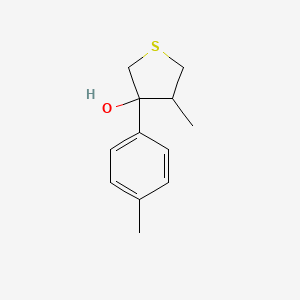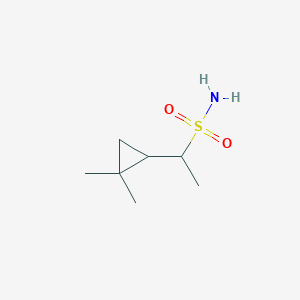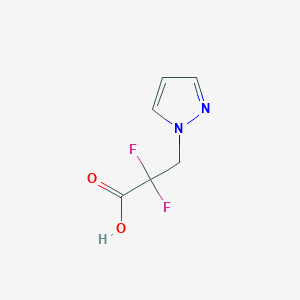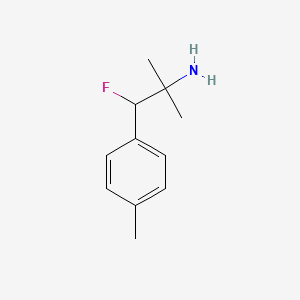
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine is an organic compound with the molecular formula C11H16FN. It is a derivative of amphetamine, characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring.
Méthodes De Préparation
The synthesis of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylacetophenone and fluorinating agents.
Reductive Amination: The key step involves the reductive amination of the fluorinated intermediate with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity
Analyse Des Réactions Chimiques
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components
Applications De Recherche Scientifique
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with neurotransmitter receptors.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine can be compared with other similar compounds:
Amphetamine: Both compounds share a similar core structure, but the presence of the fluorine atom in this compound imparts different pharmacological properties.
Methamphetamine: Similar to amphetamine, methamphetamine has a methyl group attached to the nitrogen atom, whereas this compound has a fluorine atom on the phenyl ring.
Fluoroamphetamine: This compound is closely related, with the fluorine atom positioned differently on the phenyl ring, leading to variations in its biological activity
Propriétés
Formule moléculaire |
C11H16FN |
|---|---|
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3 |
Clé InChI |
HAHRLCIOLSAEHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)(C)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
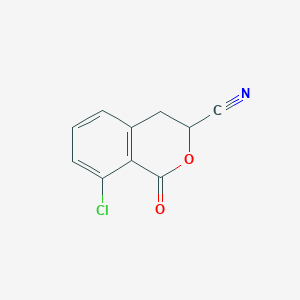

![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
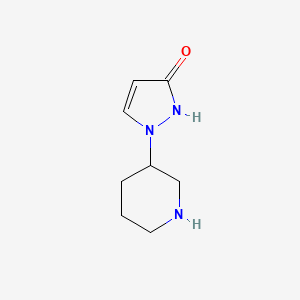
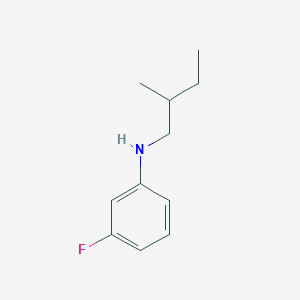
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)


